tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
Tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C13H25NO3Si and its molecular weight is 271.43 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate
This compound serves as a crucial intermediate for small molecule anticancer drugs. A high-yield synthetic method was established, involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a total yield of 71.4%. This intermediate's relevance is underscored by its presence in various small molecule anticancer drugs, highlighting its importance in the development and optimization of new antitumor inhibitors (Zhang, Ye, Xu, & Xu, 2018).
Structural Insights and Molecular Packing
X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed its occurrence in the 4-enol form, with an axial orientation of the isobutyl side chain. This compound, along with its beta-hydroxylated delta-lactam counterpart, demonstrates significant molecular packing driven by strong hydrogen bonds, forming infinite chains in the crystal structure, which might be of interest in the development of crystalline materials or molecular assemblies (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Chemical Transformations and Novel Compounds
Halo-Substituted Pyrazolo[5,1-c][1,2,4]triazines Synthesis
A new method involving the reaction of tert-butyl nitrite with trimethylsilyl halides led to the synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, showcasing a novel approach to incorporating halogens into complex heterocyclic frameworks, which could be pivotal in the development of new pharmaceuticals or materials (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).
Bismuth-Based Cyclic Synthesis
Utilizing bismuth-based C-H bond activation and CO2 insertion chemistry, 3,5-di-tert-butyl-4-hydroxybenzoic acid was synthesized from carbon dioxide and 3,5-di-tert-butyl-4-phenol. This cyclic process, involving intermediates like oxyaryl dianion and oxyarylcarboxy dianion, represents an innovative approach to synthesizing environmentally benign compounds from CO2, potentially contributing to sustainable chemistry practices (Kindra & Evans, 2014).
Safety and Hazards
The safety and hazards of similar compounds have been reported. For instance, 4-(tert-Butyldimethylsilyl)oxy benzaldehyde is classified as a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, is toxic if inhaled, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .
Mechanism of Action
Target of Action
It is known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The compound’s mode of action is related to its structural features. The tert-butyl and trimethylsilyloxy groups attached to the pyridine ring can influence the compound’s reactivity and interaction with other molecules . The trimethylsilyloxy group, in particular, is known to act as a protecting group in organic synthesis, shielding reactive sites on a molecule during a chemical reaction .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As an intermediate, its primary role is likely to facilitate the synthesis of more complex organic compounds .
Action Environment
The action, efficacy, and stability of “Tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate” can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, it is sensitive to moisture/water , indicating that the presence of water can influence its stability and reactivity.
Properties
IUPAC Name |
tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3Si/c1-13(2,3)16-12(15)14-9-7-11(8-10-14)17-18(4,5)6/h7H,8-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMYTVUBQZSSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444818 | |
Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211108-48-4 | |
Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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